1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the following steps:
Sulfurization: The attachment of the sulfanylmethyl group to the benzene ring.
Coupling Reaction: The final step involves coupling the difluorophenyl moiety to the benzene ring through a sulfanylmethyl linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and sulfurization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce sulfoxides or sulfones.
Scientific Research Applications
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Features a similar structure but with different substituents.
1-Bromo-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Similar structure with bromine instead of chlorine.
1-Chloro-2-fluoro-3-[(3,5-dichlorophenyl)sulfanylmethyl]benzene: Similar structure with additional chlorine atoms.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-3-1-2-8(13(12)17)7-18-11-5-9(15)4-10(16)6-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYLRJEMPXEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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